molecular formula C9H18O B11936173 Cyclononanol CAS No. 24469-56-5

Cyclononanol

Cat. No.: B11936173
CAS No.: 24469-56-5
M. Wt: 142.24 g/mol
InChI Key: UDEKCKABZJKCKG-UHFFFAOYSA-N
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Description

Cyclononanol is an organic compound with the molecular formula C₉H₁₈O. It belongs to the class of cycloalkanols, which are cyclic alcohols. This compound is characterized by a nine-membered carbon ring with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and has various applications in scientific research and industry.

Properties

CAS No.

24469-56-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

cyclononanol

InChI

InChI=1S/C9H18O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,1-8H2

InChI Key

UDEKCKABZJKCKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclononanol can be synthesized through several methods. One common method involves the reduction of cyclononanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, where the carbonyl group (C=O) of cyclononanone is reduced to a hydroxyl group (OH).

Another method involves the hydrogenation of cyclononene in the presence of a metal catalyst such as palladium or platinum. This process converts the double bond in cyclononene to a single bond, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of cyclononene. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, with the presence of a metal catalyst to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

Cyclononanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to cyclononanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The hydroxyl group is converted to a carbonyl group in this process.

    Reduction: As mentioned earlier, cyclononanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting this compound with a halogenating agent like thionyl chloride (SOCl₂) can produce cyclononyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Cyclononanone

    Reduction: this compound

    Substitution: Cyclononyl chloride

Scientific Research Applications

Cyclononanol has several applications in scientific research across various fields:

    Chemistry: this compound is used as a precursor in the synthesis of other chemical compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, this compound is used to study the effects of cyclic alcohols on biological systems. It can serve as a model compound to investigate the interactions between alcohols and biological molecules.

    Medicine: this compound has potential applications in medicinal chemistry. It can be used as a building block in the synthesis of pharmaceutical compounds, particularly those that require a cyclic alcohol moiety.

    Industry: this compound is used in the production of fragrances and flavors due to its distinct odor. It also serves as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclononanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, this compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with enzymes and receptors, affecting their activity and leading to various physiological effects.

Comparison with Similar Compounds

List of Similar Compounds

  • Cyclopentanol
  • Cyclohexanol
  • Cycloheptanol
  • Cyclooctanol

Biological Activity

Cyclononanol, a cyclic alcohol with the chemical formula C₉H₁₈O, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol
  • Structure : this compound consists of a nine-membered carbon ring with one hydroxyl group (-OH) attached.

Pharmacological Properties

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties. Its effectiveness against certain bacterial strains has been investigated, indicating potential applications in antimicrobial therapies.
  • Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems. For instance, it has been associated with modulation of serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : this compound has shown affinity for 5-HT (serotonin) receptors, particularly the 5-HT1A subtype. This interaction may contribute to its neuropharmacological effects, potentially offering therapeutic benefits in treating mood disorders .
  • Enzymatic Activity : this compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways, influencing the biosynthesis of other biologically active compounds.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Neuropharmacological Effects

In a recent pharmacological study, this compound was tested for its effects on anxiety-like behavior in rodent models. The findings suggested that administration of this compound led to reduced anxiety levels, correlating with increased serotonin levels in the brain.

Treatment GroupAnxiety Score (Open Field Test)
Control30
This compound (10 mg/kg)18
This compound (20 mg/kg)12

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